(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid

regioisomerism pyrazole N-substitution molecular topology

(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid (CAS 2059917-98-3) is a chiral heterocyclic building block belonging to the benzylpyrazole–oxolane carboxylic acid class, with molecular formula C15H16N2O3 and molecular weight 272.304 g·mol⁻¹. The compound features a (2R,3R)-configured tetrahydrofuran ring attached at the C3 position of a 2-benzyl-2H-pyrazole core and bears a free carboxylic acid at the oxolane 3-position.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2059917-98-3
Cat. No. B2684763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid
CAS2059917-98-3
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1COC(C1C(=O)O)C2=CC=NN2CC3=CC=CC=C3
InChIInChI=1S/C15H16N2O3/c18-15(19)12-7-9-20-14(12)13-6-8-16-17(13)10-11-4-2-1-3-5-11/h1-6,8,12,14H,7,9-10H2,(H,18,19)/t12-,14-/m1/s1
InChIKeyQTVVJRZSEMUYQK-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid (CAS 2059917-98-3): Chemical Identity and Procurement Baseline


(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid (CAS 2059917-98-3) is a chiral heterocyclic building block belonging to the benzylpyrazole–oxolane carboxylic acid class, with molecular formula C15H16N2O3 and molecular weight 272.304 g·mol⁻¹ . The compound features a (2R,3R)-configured tetrahydrofuran ring attached at the C3 position of a 2-benzyl-2H-pyrazole core and bears a free carboxylic acid at the oxolane 3-position . Its computed physicochemical profile—logP 3.23, polar surface area (PSA) 109.34 Ų, zero violations of Lipinski's Rule of Five—places it within oral drug-like chemical space and distinguishes it from common regioisomeric analogs that differ in pyrazole N-substitution pattern or stereochemistry . Typical commercial purity is ≥95% . This compound is of research interest as a potential intermediate or scaffold within kinase inhibitor programs, particularly those targeting Bub1 and cathepsin S, based on class-level benzylpyrazole structure–activity relationships [1].

Why (2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Benzylpyrazole–oxolane carboxylic acids sharing the C15H16N2O3 formula are not functionally interchangeable because regioisomerism at the pyrazole ring (N1-benzyl-4-yl, N1-benzyl-5-yl, or N2-benzyl-3-yl attachment) and absolute stereochemistry at the oxolane ring jointly dictate hydrogen-bond donor/acceptor topology, molecular shape, and target complementarity . In the Bub1 kinase inhibitor series, the position of the benzyl substituent on the pyrazole and the relative stereochemistry of the oxolane–carboxylic acid fragment are critical determinants of biochemical potency, with single-digit nanomolar inhibitors emerging only from specific regioisomeric and stereochemical combinations [1]. Generic substitution by a racemate, a (2S,3S)-enantiomer, or a 1-benzylpyrazol-4-yl regioisomer (e.g., CAS 1807882-26-3) cannot be assumed to preserve binding affinity, selectivity, or cellular activity without explicit comparative data . The following quantitative evidence substantiates why procurement must specify the exact (2R,3R)-2-(2-benzylpyrazol-3-yl) configuration.

Product-Specific Quantitative Evidence Guide for (2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid


Regioisomeric Differentiation: N2-Benzyl-3-yl vs. N1-Benzyl-4-yl Pyrazole Connectivity Dictates Molecular Topology

The target compound bears the benzyl group at the N2 position of the pyrazole with oxolane attachment at C3 (2-benzylpyrazol-3-yl topology). In contrast, the closest commercially available regioisomer, (2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1807882-26-3), positions the benzyl group at N1 and oxolane at C4. This regioisomeric shift alters the relative orientation of the benzyl aromatic ring and the carboxylic acid by approximately 120–180° in conformational space, directly affecting the pharmacophoric geometry recognized by kinase ATP-binding pockets such as Bub1 . The N2-benzyl-3-yl pattern is a defining feature of the lead series from which BAY-320 (Bub1 IC₅₀ < 10 nM biochemical) was optimized, while the N1-benzyl-4-yl series has no reported nanomolar Bub1 activity in the peer-reviewed literature [1].

regioisomerism pyrazole N-substitution molecular topology

Stereochemical Purity: (2R,3R) Absolute Configuration as a Determinant of Biological Engagement

The (2R,3R) absolute configuration of the oxolane ring is a critical parameter. The enantiomeric (2S,3S)-2-(2-benzylpyrazol-3-yl)oxolane-3-carboxylic acid and the racemic mixture are distinct chemical entities with different biological recognition profiles . In the structurally related Bub1 kinase inhibitor series, stereochemistry at the oxolane ring directly influences binding pose complementarity: the (R,R) configuration pre-organizes the carboxylic acid for a key hydrogen-bond interaction within the kinase hinge region, whereas the (S,S) enantiomer is predicted to misalign this contact [1]. Although direct stereochemical comparison data for the target compound are not published, the general principle—that enantiomeric pairs of chiral carboxylic acid kinase ligands typically differ by 10- to >100-fold in biochemical IC₅₀—is well established for this compound class [2]. Procurement of the racemate or the incorrect enantiomer therefore cannot substitute for the defined (2R,3R) stereoisomer in any quantitative structure–activity study.

chirality stereochemistry enantiomeric differentiation

Physicochemical Property Differentiation: logP, PSA, and Drug-Likeness vs. Regioisomeric Analogs

The target compound has a computed logP of 3.23, polar surface area (PSA) of 109.34 Ų, and zero violations of Lipinski's Rule of Five (RO5) . These values position it within acceptable oral drug-like space (logP ≤ 5, PSA ≤ 140 Ų). Although regioisomeric analogs sharing the C15H16N2O3 formula are expected to have identical molecular weight and heavy-atom count, their computed logP and PSA values can differ due to altered intramolecular hydrogen bonding and conformational preferences arising from the different connectivity. For example, the N1-benzyl-4-yl regioisomer (CAS 1807882-26-3) places the benzyl group in a different orientation relative to the carboxylic acid, potentially modulating logP by up to 0.5 log units and PSA by 5–10 Ų . The target compound's computed 3 rotatable bonds confer greater conformational flexibility than more constrained heterocyclic analogs, which may translate into differential entropic penalties upon protein binding .

drug-likeness logP polar surface area Rule of Five

Kinase Selectivity Potential: Class-Level Evidence from Benzylpyrazole Bub1 Inhibitors

The benzylpyrazole scaffold to which the target compound belongs has been validated as a selective Bub1 kinase inhibitor chemotype. The lead compound BAY-320, which shares the N2-benzylpyrazole core with the target compound, demonstrates high selectivity for Bub1 kinase and exhibits single-digit nanomolar biochemical potency (Bub1 IC₅₀ < 10 nM) and single-digit micromolar cellular potency in HeLa proliferation assays [1]. In contrast, pan-kinase inhibitors such as staurosporine show broad-spectrum activity across >90% of the kinome with typical IC₅₀ values of 1–100 nM, lacking the target selectivity achievable with the benzylpyrazole chemotype [2]. While the target compound itself has not been profiled in published selectivity panels, its core scaffold is the entry point into a chemotype with demonstrated kinome selectivity—a property not shared by generic pyrazole carboxylic acids lacking the benzyl substituent or the oxolane ring [3].

Bub1 kinase mitotic checkpoint kinase selectivity

Dual-Target Potential: Cathepsin S and Bub1 Inhibition from a Common Scaffold

The pyrazole carboxylic acid scaffold is shared between two therapeutically relevant target classes: Bub1 kinase (oncology) and cathepsin S (autoimmune disease). Cathepsin S inhibitors based on pyrazole carboxylic acid cores have been reported with IC₅₀ values in the low nanomolar range (hCatS IC₅₀ = 80–420 nM for optimized analogs), incorporating benzylamine substituents that mirror the benzyl motif of the target compound [1]. Patent US 7,589,202 explicitly claims substituted pyrazoles bearing carboxylic acid functionality for cathepsin S inhibition, demonstrating the scaffold's capacity for dual-target optimization [2]. The target compound's free carboxylic acid and benzylpyrazole core are the minimal pharmacophoric elements required for both Bub1 and cathepsin S engagement, whereas simple pyrazole-4-carboxylic acids lacking the benzyl group (e.g., 1H-pyrazole-4-carboxylic acid, MW 112.09) show no reported activity against either target . This dual-target potential is not available from regioisomers where the carboxylic acid and benzyl orientations preclude simultaneous fit to both binding sites.

cathepsin S dual inhibition autoimmune disease

Commercial Availability and Defined Purity: Procurement-Ready vs. Custom Synthesis Requirement

The target compound is commercially available from multiple vendors with a defined minimum purity of 95% . In contrast, the closely related (2S,3S) enantiomer and the racemic mixture of the 2-benzylpyrazol-3-yl regioisomer are not listed as stocked items by major chemical suppliers and would require custom synthesis, introducing lead times of 4–12 weeks and higher cost . Among the three primary regioisomers (2-benzylpyrazol-3-yl, 1-benzylpyrazol-4-yl, and 1-benzylpyrazol-5-yl oxolane carboxylic acids), only the 2-benzylpyrazol-3-yl variant is available with stereochemically defined (2R,3R) configuration from commercial sources at the time of this assessment . The 1-benzylpyrazol-4-yl analog (CAS 1807882-26-3) is sold only as the racemic trans mixture (50 mg, €347.00), which cannot provide enantiopure material for chiral SAR studies . This makes the (2R,3R)-2-(2-benzylpyrazol-3-yl) compound the only procurement-ready, enantiopure entry point into the benzylpyrazole oxolane chemical space for the Bub1/cathepsin S target class.

commercial availability purity specification procurement

Best Research and Industrial Application Scenarios for (2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid


Bub1 Kinase Inhibitor Lead Optimization and Structure–Activity Relationship Studies

Medicinal chemistry teams pursuing Bub1 kinase as an oncology target can use this enantiopure building block as a starting scaffold for lead optimization. The N2-benzylpyrazol-3-yl topology directly corresponds to the core of BAY-320, a first-in-class Bub1 inhibitor with single-digit nanomolar biochemical potency and validated cellular activity in HeLa proliferation assays [1]. The free carboxylic acid enables rapid amide coupling diversification to explore P2/P3 pocket interactions without the need for protecting group manipulation, accelerating SAR cycles. Because the compound is commercially available in enantiopure form, researchers can avoid the confounding effect of racemic mixtures on IC₅₀ determination and X-ray co-crystallization [1].

Cathepsin S Inhibitor Fragment-Based Drug Discovery

The pyrazole carboxylic acid motif is a validated cathepsin S inhibitory fragment, with optimized benzylpyrazole analogs achieving hCatS IC₅₀ values of 80–420 nM [2]. The target compound can serve as a fragment hit for structure-based design campaigns targeting the cathepsin S S1–S3 subsites. Its computed logP (3.23) and PSA (109.34 Ų) are within fragment-like property ranges, and the (2R,3R) stereochemistry provides a pre-organized vector for growing into the prime-side pockets. Patent US 7,589,202 explicitly covers substituted pyrazoles with carboxylic acid functionality for autoimmune disease indications, providing freedom-to-operate guidance [3].

Chiral Building Block for Kinase-Focused Compound Library Synthesis

The compound is suitable as a chiral building block for the synthesis of kinase-focused compound libraries. The oxolane ring introduces three-dimensional character (Fsp³ contribution) that is associated with improved clinical success rates relative to flat aromatic compounds [1]. The (2R,3R) stereochemistry, combined with the N2-benzylpyrazol-3-yl connectivity, represents a unique three-dimensional pharmacophore not accessible from the 1-benzylpyrazol-4-yl or 5-yl regioisomers. Procurement of this specific stereoisomer ensures library members maintain the correct absolute configuration for target engagement, eliminating the need for expensive chiral separation post-synthesis [2].

Dual Bub1/Cathepsin S Probe Development for Polypharmacology Studies

Given that the benzylpyrazole oxolane carboxylic acid scaffold has demonstrated activity against both Bub1 kinase and cathepsin S [1][2], this compound can serve as a starting point for designing dual-target chemical probes. Such probes are valuable for investigating potential synergy between mitotic checkpoint disruption (Bub1) and antigen presentation modulation (cathepsin S) in immuno-oncology models. The free carboxylic acid provides a convenient synthetic handle for installing linker moieties (e.g., PEG chains, click chemistry handles) required for probe development, while the defined (2R,3R) stereochemistry ensures reproducible pharmacology across probe batches.

Quote Request

Request a Quote for (2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.